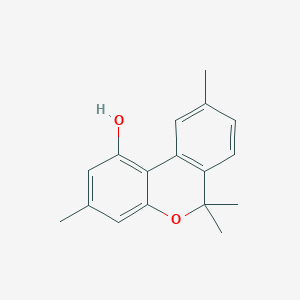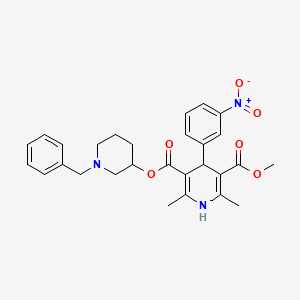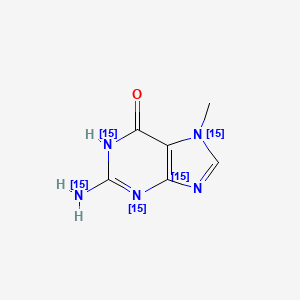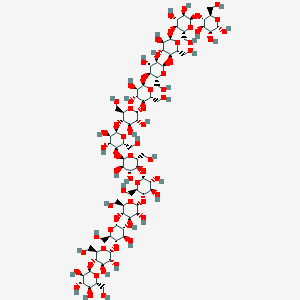
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is formed through the glucuronidation of 8-Hydroxy Nevirapine, which is a phase II metabolic reaction. The glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of 8-Hydroxy Nevirapine. This process can be carried out using UDP-glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. Alternatively, chemical synthesis methods can be scaled up to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off, regenerating 8-Hydroxy Nevirapine. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using β-glucuronidase.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 8-Hydroxy Nevirapine .
Applications De Recherche Scientifique
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of Nevirapine. It serves as a biomarker for monitoring drug metabolism and assessing the efficiency of glucuronidation pathways in patients undergoing antiretroviral therapy . Additionally, it is used in toxicological studies to evaluate the safety and potential side effects of Nevirapine and its metabolites .
Mécanisme D'action
The primary mechanism of action of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide involves its role as a metabolite of Nevirapine. Nevirapine itself is a non-nucleoside reverse transcriptase inhibitor that binds to the reverse transcriptase enzyme of HIV-1, preventing the transcription of viral RNA into DNA. The glucuronidation of 8-Hydroxy Nevirapine enhances its solubility and facilitates its excretion, thereby regulating the levels of active Nevirapine in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nevirapine: The parent compound, used as an antiretroviral drug.
8-Hydroxy Nevirapine: The hydroxylated metabolite of Nevirapine.
Nevirapine Glucuronide: Another glucuronide conjugate of Nevirapine.
Uniqueness
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 8-hydroxy position, which distinguishes it from other Nevirapine metabolites. This specific modification impacts its solubility, excretion, and overall pharmacokinetic profile.
Propriétés
Numéro CAS |
245500-97-4 |
|---|---|
Formule moléculaire |
C21H22N4O8 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m1/s1 |
Clé InChI |
IVZWGLRSSHUFTI-WCYOCWRHSA-N |
SMILES isomérique |
CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)C(=O)N2)C5CC5 |
SMILES canonique |
CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)N2)C5CC5 |
Synonymes |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-8-yl β-D-Glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1142607.png)





